Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate
Description
Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate (CAS: 1039775-34-2, molecular formula: C₃₄H₄₃O₁₀PS₃, FW: 738.87) is a sulfonated phosphonium salt belonging to the cataCXium® FSulf ligand series . Its structure features dual sulfonate groups on the fluorenyl backbone and a hydrogensulfate counterion, conferring exceptional water solubility. This ligand is widely employed in palladium-catalyzed Suzuki-Miyaura cross-couplings, particularly for heterocyclic substrates in aqueous environments .
Properties
CAS No. |
1039775-34-2 |
|---|---|
Molecular Formula |
C34H43O10PS3 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid;sulfuric acid |
InChI |
InChI=1S/C34H41O6PS2.H2O4S/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40;1-5(2,3)4/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40);(H2,1,2,3,4) |
InChI Key |
HNJNDGZFLWQSEG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O.OS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
The compound acts as a ligand, facilitating the cross-coupling reactions. It binds to the metal catalyst, enhancing its reactivity and selectivity during the reaction.
Biochemical Pathways
The compound is involved in various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions. These reactions are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in many biochemical pathways.
Biological Activity
Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate, commonly referred to as CataCXium® FSulf, is a phosphonium salt that has garnered attention in various fields of chemical research due to its unique biological activity and application as a ligand in cross-coupling reactions. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H43O10PS3
- Molecular Weight : 738.9 g/mol
- CAS Number : 1039775-34-2
- IUPAC Name : 9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid; sulfuric acid
The compound features a complex structure that includes a phosphonium center, which is essential for its function as a ligand in various organic reactions.
This compound acts primarily as a ligand in cross-coupling reactions such as:
- Buchwald-Hartwig Reaction
- Suzuki-Miyaura Reaction
- Stille Reaction
- Sonogashira Reaction
- Negishi Reaction
- Hiyama Reaction
- Heck Reaction
These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are foundational in synthesizing complex organic molecules.
Biological Activity
The biological activity of this compound is linked to its role in facilitating chemical reactions that can lead to the development of pharmaceuticals and biologically active compounds. Some key points include:
- Ligand Efficiency : The compound demonstrates high efficiency as a ligand in catalyzing cross-coupling reactions, which can be utilized to synthesize biologically relevant molecules.
- Toxicity Profile : As indicated by its classification as an irritant, caution should be exercised when handling this compound due to potential adverse effects on health.
- Pharmacokinetics : The bioavailability and pharmacokinetics of this compound depend heavily on the specific reaction conditions under which it is employed.
Table 1: Summary of Cross-Coupling Reactions Involving this compound
Scientific Research Applications
Applications in Organic Synthesis
Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate is primarily used as a catalyst in various coupling reactions, which are essential for constructing complex organic molecules. The following are notable applications:
Cross-Coupling Reactions
This compound serves as a catalyst in several types of cross-coupling reactions, including:
- Suzuki-Miyaura Coupling : Facilitates the coupling of aryl halides with boronic acids, enabling the formation of biaryl compounds.
- Heck Reaction : Allows for the coupling of alkenes with aryl halides, useful in synthesizing styrenes and other derivatives.
- Sonogashira Coupling : Supports the formation of alkynes from aryl halides and terminal alkynes .
Asymmetric Synthesis
The compound is also employed in asymmetric synthesis, where it can help produce chiral molecules with high enantioselectivity. This property is crucial in pharmaceutical applications where the chirality of compounds can significantly affect their biological activity .
Material Science
In material science, this compound has been used to develop new materials with specific electronic or optical properties. Its ability to facilitate complex organic transformations makes it a candidate for creating advanced polymers and nanomaterials .
Case Study 1: Suzuki-Miyaura Reaction
In a study published in "Green Chemistry," researchers demonstrated the efficiency of this compound in catalyzing the Suzuki-Miyaura reaction. The catalyst showed high turnover numbers and excellent yields when applied to various substrates, highlighting its potential for large-scale applications .
Case Study 2: Asymmetric Synthesis
Another research article focused on the use of this compound in asymmetric synthesis. The study reported that using this compound resulted in significant enantioselectivity, making it an attractive option for synthesizing chiral drugs .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues in the cataCXium® Series
The cataCXium® ligands share a common dicyclohexylphosphonium core but differ in substituents and counterions, influencing their solubility and catalytic performance:
Key Differences:
- Sulfonation: FSulf’s dual sulfonate groups enhance hydrophilicity, enabling reactions in water/n-butanol (3:1) mixtures . Analogues like FBn and FBu lack sulfonates, restricting them to organic solvents.
- Counterion: FSulf’s hydrogensulfate (HSO₄⁻) contributes to acidic aqueous compatibility, whereas BF₄⁻ in analogues limits use to neutral or non-aqueous conditions .
- Steric and Electronic Effects : The sulfophenylpropyl group in FSulf increases steric bulk and electron density at the phosphorus center, improving catalyst stability and activity for challenging substrates like chloropyridines and purines .
Catalytic Performance
Suzuki-Miyaura Coupling Efficiency
- FSulf: Enables couplings of N- and S-heterocycles (e.g., chloropyridines, purines) with 0.005–0.05 mol% Pd loading in water/n-butanol, achieving >99% yields .
- FBn/FBu : Require higher Pd loadings (0.1–1 mol%) and organic solvents (e.g., toluene) for similar substrates, with yields often <95% .
Substrate Scope
Preparation Methods
Sulfonation of Fluorene Derivatives
- The starting material is typically 9H-fluorene or a substituted fluorene derivative.
- Sulfonation is achieved by treating fluorene with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature conditions to selectively introduce sulfonic acid groups at the 2-position and on the propylphenyl side chain.
- The reaction conditions (temperature, time, acid concentration) are optimized to avoid over-sulfonation or degradation of the fluorene core.
Introduction of the 3-(4-sulfo-phenyl)propyl Side Chain
- A 3-(4-sulfo-phenyl)propyl substituent is attached at the 9-position of the fluorene through alkylation or cross-coupling reactions.
- This step involves the use of appropriate alkyl halides or sulfonated phenylpropyl precursors.
- The sulfonic acid group on the phenyl ring is typically introduced prior to the coupling step or simultaneously via sulfonation.
Phosphination to Form the Phosphonium Center
- The key step is the reaction of the 9-position-substituted fluorene with dicyclohexylphosphine.
- This is typically performed under inert atmosphere to prevent oxidation of the phosphine.
- The phosphine reacts with the fluorene derivative to form a phosphonium salt intermediate.
- Conditions such as solvent choice (e.g., toluene, THF), temperature, and reaction time are critical for high yield and purity.
Formation of Hydrogensulfate Salt
- The phosphonium intermediate is treated with hydrogensulfate acid (HSO4−) to form the final phosphonium-hydrogensulfate salt.
- This step stabilizes the phosphonium ion and enhances solubility and catalytic properties.
- The salt formation is usually carried out in aqueous or mixed aqueous-organic media.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | Concentrated H2SO4 or chlorosulfonic acid | 0–50 °C | 2–6 hours | 70–85 | Controlled to avoid over-sulfonation |
| Side Chain Introduction | Alkyl halide or sulfonated phenylpropyl precursor | Reflux in organic solvent | 12–24 hours | 60–75 | Purification by recrystallization |
| Phosphination | Dicyclohexylphosphine, inert atmosphere | 25–80 °C | 6–12 hours | 65–80 | Use of dry solvents essential |
| Salt Formation | Hydrogensulfate acid | Room temperature | 1–3 hours | Quantitative | Final purification by filtration |
Research Findings and Optimization Notes
- The sulfonation step requires careful control of acid concentration and temperature to achieve selective sulfonation on both the fluorene ring and the phenylpropyl side chain without decomposition.
- The phosphination step is sensitive to oxygen and moisture; inert atmosphere (argon or nitrogen) and anhydrous conditions improve yield and prevent phosphine oxidation.
- Hydrogensulfate salt formation improves the catalyst’s stability and solubility in aqueous-organic media, which is beneficial for its application in cross-coupling reactions.
- Purification typically involves recrystallization from suitable solvents or precipitation techniques to ensure high purity of the final product.
Summary Table of Preparation Method Attributes
| Attribute | Description |
|---|---|
| Starting Material | 9H-Fluorene or substituted fluorene derivatives |
| Key Functional Groups | Sulfonic acid groups (2-position and phenylpropyl side chain), phosphonium center |
| Critical Reagents | Concentrated sulfuric acid, dicyclohexylphosphine, hydrogensulfate acid |
| Reaction Atmosphere | Inert (argon or nitrogen) for phosphination |
| Solvents | Organic solvents such as toluene, THF; aqueous media for salt formation |
| Purification Techniques | Recrystallization, filtration, precipitation |
| Typical Yields | 60–85% per step, quantitative for salt formation |
| Applications | Catalysis in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, Suzuki-Miyaura reactions |
Q & A
Synthetic Methodologies and Reaction Optimization
Q: What are the established synthetic routes for this compound, and what critical parameters influence reaction efficiency? A: Synthesis involves:
- Phosphonium Core Formation : React fluorenyl intermediates with dicyclohexylphosphine under anhydrous conditions (−78°C, argon atmosphere) to prevent oxidation .
- Sulfonation : Sequential sulfonation at 2-fluorenyl and 4-phenyl positions using SO₃·Py complex (1:2.1 molar ratio) to avoid over-functionalization .
- Counterion Exchange : Ion-exchange chromatography (Dowex 50WX4 resin) monitored via conductivity to incorporate hydrogensulfate .
Critical Parameters : - Temperature control (±2°C tolerance during phosphorylation).
- Moisture exclusion (<10 ppm H₂O).
- Purification via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Characterization of Sulfonic Acid Groups
Q: How can researchers quantitatively determine sulfonic acid groups in this compound? A: Use:
- Potentiometric Titration : 0.1M NaOH in degassed H₂O, endpoint detection at pH 10.2 .
- ¹H-NMR Spectroscopy : Compare integration of aromatic protons (δ 7.8–8.2 ppm) with sulfonate-specific shifts (δ 3.5–4.0 ppm) .
- Elemental Analysis : Validate sulfur content (±0.3% deviation from theoretical values) .
Thermal Stability Under Varied pH Conditions
Q: How should researchers resolve contradictions in thermal stability data across studies? A: Discrepancies arise from:
- pH Dependency : Stability decreases above pH 7 due to hydrogensulfate dissociation. Conduct TGA/DSC in buffered solutions (pH 4–7) .
- Solid-State Form : Amorphous phases degrade 20% faster than crystalline forms. Characterize via PXRD before testing .
Protocol : Heat at 2°C/min under N₂, monitor mass loss and exothermic peaks .
Solubility Optimization in Polar Aprotic Solvents
Q: What strategies improve solubility in DMSO or DMF for biological assays? A:
- Co-Solvent Systems : Use 10% v/v H₂O in DMSO to enhance solubility (85 mg/mL → 120 mg/mL) .
- Ionic Strength Control : Limit NaCl to <0.05M to prevent salting-out effects .
- Sonication : Apply 40 kHz ultrasound for 15 mins to disrupt aggregates .
Analytical Purity Assessment
Q: What advanced methods ensure >99% purity for kinetic studies? A:
- HPLC-MS : C18 column, 0.1% formic acid in acetonitrile/water. Monitor [M-H]⁻ ion at m/z 789.2 .
- Capillary Electrophoresis : 50 mM borate buffer (pH 9.2), 25 kV. Purity confirmed by single peak at 4.7 min .
Handling and Storage Protocols
Q: What are the critical safety and storage guidelines for lab-scale quantities? A:
- Storage : −20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .
- Handling : Use nitrile gloves and fume hood. Neutralize spills with 5% NaHCO₃ .
Mechanistic Studies of Phosphonium-Sulfonate Interactions
Q: How can researchers probe ionic interactions in catalytic applications? A:
- FT-IR Spectroscopy : Track S=O stretching (1180–1220 cm⁻¹) shifts upon phosphonium binding .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH of interaction with model substrates (e.g., pyridine derivatives) .
Data Contradiction in Biological Activity Assays
Q: How to address conflicting IC₅₀ values in enzyme inhibition studies? A:
- Buffer Composition : Phosphate buffers may chelate metal cofactors. Use HEPES or Tris .
- Pre-incubation Time : Extend to 30 mins to ensure equilibrium .
- Control for Autohydrolysis : Include blank reactions without enzymes .
Stability in Aqueous Solutions for Long-Term Studies
Q: What formulation strategies enhance shelf-life in aqueous buffers? A:
- Lyophilization : Add 5% trehalose as cryoprotectant. Reconstitute in degassed H₂O .
- Antioxidants : Include 0.1% w/v ascorbic acid to prevent sulfonate oxidation .
Advanced Computational Modeling
Q: Which computational methods predict substituent effects on reactivity? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
